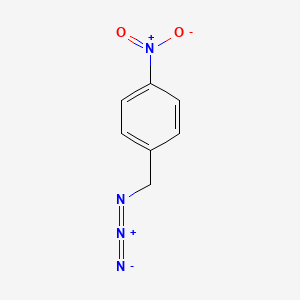

1-(Azidomethyl)-4-nitrobenzene

描述

Position within Functionalized Aromatic Systems

1-(Azidomethyl)-4-nitrobenzene belongs to the class of functionalized aromatic systems. The benzene (B151609) ring is substituted with two key functional groups: an azidomethyl group (-CH₂N₃) and a nitro group (-NO₂) in the para position relative to each other. vulcanchem.com This specific arrangement of an electron-withdrawing nitro group and a reactive azidomethyl group on the aromatic core dictates its chemical behavior and renders it a valuable intermediate in organic synthesis. vulcanchem.comsmolecule.com The presence of these groups allows for a range of chemical transformations, making it a key component in the construction of more complex molecular frameworks. vulcanchem.com

Significance of Integrated Azido (B1232118) and Nitro Groups for Research

The combination of the azido and nitro functionalities within the same molecule provides a powerful platform for diverse research applications. The azido group is particularly notable for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. vulcanchem.comnih.gov This reaction is highly efficient and regioselective, leading to the formation of stable 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. vulcanchem.comnih.gov The electron-withdrawing nature of the nitro group can influence the reactivity of the azide (B81097) group, potentially accelerating CuAAC reactions.

The nitro group itself can undergo various transformations, most notably reduction to an amino group. vulcanchem.com This conversion opens up further avenues for synthetic modifications, allowing for the introduction of new functionalities and the construction of diverse molecular architectures. The presence of both groups allows for sequential and orthogonal chemical modifications, a valuable strategy in multistep organic synthesis. vulcanchem.com Furthermore, the high nitrogen content and the presence of the nitro group make compounds like this compound of interest in the field of energetic materials. sioc-journal.cn Theoretical studies have explored the energetic properties and stability of nitro and azido substituted benzene derivatives. sioc-journal.cn

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 1-(bromomethyl)-4-nitrobenzene with sodium azide. vulcanchem.comnih.govrsc.org This straightforward and high-yielding reaction makes the starting material readily accessible for further research and application. vulcanchem.comrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| CAS Number | 17271-88-4 |

| Physical State | Bright yellow oil |

| ¹H NMR (CDCl₃) | δ = 8.23 (d, 2H), 7.50 (d, 2H), 4.51 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ = 147.6, 142.7, 128.5, 123.9, 53.9 |

Structure

3D Structure

属性

IUPAC Name |

1-(azidomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-10-9-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJPXFJWGZHREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456538 | |

| Record name | p-Nitrobenzazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17271-88-4 | |

| Record name | p-Nitrobenzazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 1 Azidomethyl 4 Nitrobenzene

Conventional and Optimized Synthesis Protocols

The synthesis of 1-(azidomethyl)-4-nitrobenzene is predominantly achieved through the nucleophilic substitution of a corresponding 4-nitrobenzyl halide. This approach is favored for its reliability and high yields. Alternative routes, while chemically plausible, are less common due to potential stability issues with intermediates.

The most common and efficient method for synthesizing this compound involves the direct displacement of a halide from the benzylic position of a 4-nitrobenzyl derivative using an azide (B81097) salt. tutorchase.com This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the azide ion acts as a potent nucleophile. masterorganicchemistry.com The precursor of choice is typically 1-(bromomethyl)-4-nitrobenzene due to the good leaving group ability of the bromide ion.

The reaction is conventionally carried out by treating the benzyl (B1604629) halide precursor with sodium azide (NaN₃) in a polar aprotic solvent. masterorganicchemistry.com Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the sodium cation while leaving the azide anion relatively free and highly nucleophilic. masterorganicchemistry.comsmolecule.com

Research has documented several variations of this protocol, optimizing for yield and reaction time. For instance, one procedure involves stirring 1-(bromomethyl)-4-nitrobenzene with 1.5 equivalents of sodium azide in anhydrous DMF for six hours at 64°C, achieving a 95% yield of the desired product. rsc.org Another protocol uses 1.2 equivalents of sodium azide in DMF with the reaction initiated in an ice bath, resulting in an 82% yield after just five minutes of stirring, indicating a highly facile reaction. nih.gov The reaction's progress is often visually indicated by a color change to pale yellow. nih.gov Upon completion, the typical workup involves quenching the reaction with water and extracting the product with an organic solvent like diethyl ether. rsc.org

Table 1: Comparison of Conventional Synthesis Protocols for this compound This table is interactive and allows for sorting and filtering of data.

| Precursor | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(bromomethyl)-4-nitrobenzene | Sodium Azide (1.5 eq.) | DMF | 64°C | 6 hours | 95 | rsc.org |

| 1-(bromomethyl)-4-nitrobenzene | Sodium Azide (1.2 eq.) | DMF | 0°C | 5 minutes | 82 | nih.gov |

To accelerate chemical transformations, microwave-assisted organic synthesis has emerged as a significant advancement. This technique has been successfully applied to the synthesis of this compound, drastically reducing reaction times compared to conventional heating methods. mdpi.comijfans.org In one reported microwave-assisted procedure, various azido-derivatives, including this compound, were prepared by reacting the corresponding bromide with sodium azide in DMF. mdpi.com The use of microwave irradiation at 100°C allowed the reaction to reach completion in just 15 minutes, affording the product in quantitative yields. mdpi.com This represents a substantial improvement in efficiency over the hours-long conventional heating methods. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive and allows for sorting and filtering of data.

| Method | Heating | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Oil Bath | 64°C | 6 hours | 95 | rsc.org |

A classical method for the synthesis of aromatic azides involves the diazotization of a primary aromatic amine, followed by substitution with an azide ion. uni-muenchen.deorganic-chemistry.org This process entails treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then reacted with sodium azide to yield the aryl azide. mdpi.com

However, for the synthesis of this compound, this route would require 4-nitrobenzylamine (B181301) as the precursor. The diazotization of primary aliphatic amines, such as benzylamine (B48309) derivatives, is known to produce highly unstable diazonium salts. organic-chemistry.org These intermediates readily decompose by losing nitrogen gas (N₂) to form a carbocation, which can then lead to a mixture of products from substitution, rearrangement, and elimination reactions. organic-chemistry.org This lack of selectivity and the instability of the key intermediate make the diazotization route generally unsuitable and less efficient for preparing benzylic azides like this compound compared to the nucleophilic substitution of benzyl halides. smolecule.com

A significant advantage of the primary synthetic pathway to this compound—nucleophilic substitution of a benzyl halide with sodium azide—is that it is inherently a transition-metal-free process. tutorchase.com This is beneficial as it circumvents potential issues of metal contamination in the product and avoids the cost and toxicity associated with metal catalysts. researchgate.net

Further explorations into green and efficient metal-free conditions have highlighted the use of alternative reaction media. Polyethylene glycol (PEG 400) has been demonstrated as a versatile, inexpensive, and recyclable medium for the nucleophilic substitution of various halides with sodium azide at room temperature. tandfonline.comtandfonline.com This method, which proceeds smoothly without a metal catalyst, provides high yields and presents an environmentally friendly alternative to traditional volatile organic solvents. tandfonline.comtandfonline.com The reaction of 4-nitrobenzyl bromide with sodium azide in PEG 400, for example, results in a 92% yield of this compound. tandfonline.com

Utilizing Sodium Azide in Organic Solvents (e.g., DMF)

Diazotization and Subsequent Azide Substitution Routes

Precursor Chemistry and Intermediate Derivatization

The selection and synthesis of appropriate precursors are critical for the successful synthesis of this compound. The most direct and widely used precursor is a 4-nitrobenzyl halide. rsc.orgnih.gov

1-(bromomethyl)-4-nitrobenzene is the most common precursor. It is an ideal substrate because the bromine atom is a good leaving group, and the benzylic position is activated towards nucleophilic attack. This compound is typically prepared from p-nitrotoluene through radical bromination using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

1-(chloromethyl)-4-nitrobenzene can also be used as a precursor. While chlorine is a less reactive leaving group than bromine, the reaction can still proceed effectively, sometimes requiring slightly more forcing conditions. tandfonline.com

Once synthesized, this compound is itself a valuable bifunctional intermediate for further derivatization. vulcanchem.com The molecule possesses two key reactive sites: the azidomethyl group and the nitro group.

Azidomethyl Group: The azide functionality is a high-energy group that serves as a versatile handle for various transformations. It is most notably used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form stable 1,2,3-triazole rings. mdpi.com It can also be reduced to a primary amine (the benzylamine derivative). vulcanchem.com

Nitro Group: The nitro group is a strong electron-withdrawing group that can also be chemically modified. Its most common transformation is reduction to an amino group (-NH₂) using reducing agents such as hydrogen gas with a palladium catalyst, which opens pathways to a different set of derivatives. vulcanchem.com

This dual functionality allows for sequential or orthogonal chemical modifications, making this compound a useful building block in the synthesis of more complex molecules for materials science and medicinal chemistry. vulcanchem.com

Table 3: Key Precursors and Corresponding Synthetic Routes This table is interactive and allows for sorting and filtering of data.

| Precursor | Synthetic Route | Key Reagent | Product |

|---|---|---|---|

| 1-(bromomethyl)-4-nitrobenzene | Nucleophilic Substitution | Sodium Azide | This compound |

| 1-(chloromethyl)-4-nitrobenzene | Nucleophilic Substitution | Sodium Azide | This compound |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(bromomethyl)-4-nitrobenzene |

| 1-(chloromethyl)-4-nitrobenzene |

| 1-azido-4-nitrobenzene |

| 1-(azidomethyl)-3-nitrobenzene |

| 1,2,3-triazole |

| 4-nitroaniline |

| 4-nitrobenzylamine |

| N,N-dimethylformamide (DMF) |

| N-bromosuccinimide (NBS) |

| p-nitrotoluene |

| Polyethylene glycol (PEG 400) |

| Sodium Azide |

| Sodium Nitrite |

| Diethyl ether |

Purification and Isolation Methodologies in Synthesis

The effective purification and isolation of this compound are critical steps following its synthesis to ensure high purity for subsequent applications. The methodologies employed typically involve a combination of extraction and chromatography techniques, tailored to remove unreacted starting materials, reagents, and byproducts.

Following the synthesis, which often involves the reaction of a benzyl halide with an azide salt in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the initial work-up is crucial. rsc.orgwiley-vch.de A common first step involves quenching the reaction mixture with water. rsc.org This procedure serves to precipitate the crude product or to prepare the mixture for solvent extraction.

Liquid-liquid extraction is a foundational technique for isolating the target compound from the aqueous reaction mixture. Organic solvents such as diethyl ether (Et₂O) or dichloromethane (B109758) (CH₂Cl₂,) are frequently used to extract the product. rsc.orgiucr.orgresearchgate.netiucr.org The combined organic layers are then typically washed with water and brine to remove residual water-soluble impurities and salts before being dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄). rsc.orgnottingham.ac.uk After drying, the solvent is removed under reduced pressure, often yielding the product as a crude oil. rsc.orgarkat-usa.org In some procedures, the crude product is isolated by filtration after quenching and used in subsequent steps without more extensive purification. wiley-vch.dearkat-usa.org

For achieving high purity, flash column chromatography over silica (B1680970) gel is the most prevalently reported method. rsc.orgnottingham.ac.uk The choice of eluent system is critical for effective separation. A common mobile phase consists of a mixture of ethyl acetate (B1210297) (EtOAc) and n-hexane. rsc.org One specific method reports the use of 20% EtOAc in n-hexane, which resulted in a product with a reported Rf value of 0.74 and a high yield of 95%. rsc.org Another approach utilizes a gradient of diethyl ether in pentane. nottingham.ac.uk Preparative thin-layer chromatography (TLC) with an eluting system of petroleum ether (PE) and ethyl acetate (EA) in a 5:1 ratio has also been employed for isolation. rsc.org The final, purified compound is typically characterized as a yellow oil or liquid. wiley-vch.dersc.org

The table below summarizes key findings from various reported purification methodologies for this compound.

Table 1: Summary of Purification and Isolation Methods for this compound

| Method | Details | Solvent/Eluent System | Reported Yield | Source |

|---|---|---|---|---|

| Extraction & Flash Chromatography | The reaction mixture was quenched with water, extracted with Et₂O, and the residue was purified by flash chromatography on silica gel. | 20% EtOAc in n-hexane | 95% | rsc.org |

| Extraction | The reaction mixture was filtered through Celite, followed by extraction. The product was isolated as a light yellow oil. | Not specified | 94% | wiley-vch.de |

| Preparative TLC | The crude product was isolated by preparative TLC after extraction, dried over Na₂SO₄, and the eluent was removed by reduced pressure distillation. | Petroleum Ether/Ethyl Acetate (5:1 v/v) | 58% | rsc.org |

| Solvent Removal | After synthesis in DMF and reaction with sodium azide, the solvent was removed under an ice bath. The product was used without further purification. | DMF | 82% (synthesis yield) | nih.gov |

| Extraction & Drying | The reaction mixture was extracted with diethyl ether, washed with water and brine, and dried over sodium sulfate before concentration. | Diethyl Ether | Not specified | nottingham.ac.uk |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl halide |

| Sodium azide |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Diethyl ether (Et₂O) |

| Dichloromethane (CH₂Cl₂) |

| Sodium sulfate (Na₂SO₄) |

| Ethyl acetate (EtOAc) |

| n-Hexane |

| Pentane |

Mechanistic Investigations of 1 Azidomethyl 4 Nitrobenzene Reactivity

Azide (B81097) Group Transformation Pathways

The azidomethyl group (-CH₂N₃) is a versatile functional group that serves as a linchpin for various synthetic strategies. Its reactivity is primarily characterized by its participation in cycloaddition reactions and its susceptibility to oxidative transformations.

Role in 1,3-Dipolar Cycloaddition Reactions

1-(Azidomethyl)-4-nitrobenzene is a valuable reagent in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org This is most prominently demonstrated in its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." vulcanchem.comevitachem.com This reaction is known for its high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles with high efficiency and under mild conditions. vulcanchem.comnih.gov

The reaction involves the 1,3-dipolar character of the azide group reacting with a dipolarophile, which is typically an alkyne. wikipedia.org For instance, the reaction of this compound with 1-(prop-2-yn-1-yl)-1H-imidazole, in the presence of a copper(II) sulfate (B86663) pentahydrate and sodium ascorbate (B8700270) catalyst system, produces 4-[(1H-imidazol-1-yl)methyl]-1-(4-nitrobenzyl)-1H-1,2,3-triazole in a 94% yield. iucr.orgiucr.org This high yield underscores the efficiency of this synthetic route. The formation of the 1,4-disubstituted triazole is confirmed by the chemical shift of the triazole's C-H bond. nih.gov

The electron-withdrawing nature of the para-nitro group in this compound enhances the electrophilicity of the azide group, which can accelerate the rate of CuAAC reactions. This makes it a highly effective building block for creating complex molecular architectures, including those with potential biological activity, as triazole derivatives are significant in medicinal chemistry. iucr.orgiucr.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |

| 1-(prop-2-yn-1-yl)-1H-imidazole | Copper(II) sulfate pentahydrate, sodium ascorbate, β-cyclodextrin in H₂O | 4-[(1H-imidazol-1-yl)methyl]-1-(4-nitrobenzyl)-1H-1,2,3-triazole | 94 | iucr.orgiucr.org |

| α-bromoacrolein | DMSO/H₂O | 1-(4-nitrobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | 88 | rsc.org |

Oxidative Transformations and Product Divergence

The azide group of this compound can also undergo oxidative transformations, leading to a divergence in product formation depending on the reaction conditions and the nature of the oxidizing agent.

Electrochemical methods provide a green and efficient alternative for the oxidation of organic compounds. rhhz.net Anodic oxidation of benzylic azides can lead to the formation of the corresponding nitriles. rhhz.net The proposed mechanism involves the electrochemical oxidation of the aryl azide to a benzyl (B1604629) cation in a two-step process. rhhz.net This is followed by a Schmidt-type rearrangement to yield the aryl nitrile. rhhz.net However, the presence of strong electron-withdrawing groups can alter this pathway. rhhz.net

In the case of this compound, electrochemical anodic oxidation leads to an unexpected product. Instead of the anticipated 4-nitrobenzonitrile, the reaction yields 4-nitrobenzaldehyde (B150856) in a 53% yield. rhhz.net This deviation from the expected outcome is attributed to the strong electron-withdrawing nature of the nitro group. rhhz.net This group facilitates the hydrolysis of the intermediate benzyl cation, which is attacked by water, leading to the formation of the aldehyde. rhhz.net

Table 2: Products of Electrochemical Anodic Oxidation

| Substrate | Product | Yield (%) | Reference |

| 1,4-bis(azidomethyl)benzene | p-cyanobenzene | 70 | rhhz.net |

| This compound | 4-nitrobenzaldehyde | 53 | rhhz.net |

Enzymatic Catalysis of Azide Oxidation

Enzymatic catalysis offers a highly selective and environmentally benign approach to organic synthesis. Myoglobin variants have been shown to catalyze the oxidation of benzyl azide. rsc.org While specific studies on the enzymatic oxidation of this compound are not extensively detailed in the provided search results, the general principle of myoglobin-catalyzed oxidation of azides suggests a potential pathway for its transformation. rsc.org

Influence of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) at the para position of the benzene (B151609) ring significantly influences the reactivity of this compound. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. vulcanchem.com This electronic effect also extends to the benzylic position, impacting the reactivity of the azidomethyl group.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the azide, which can be advantageous in reactions like the CuAAC. However, this same property can lead to unexpected outcomes in other reactions, such as the formation of an aldehyde instead of a nitrile during electrochemical oxidation, by promoting hydrolysis of the reaction intermediate. rhhz.net The electronic deactivation of the benzyl carbon by the nitro group can also slightly lower the yield in some reactions compared to analogs with meta-substitution. smolecule.com

Electronic Effects on Reaction Centers

The electronic nature of this compound is characterized by the strong electron-withdrawing effect of the nitro group. vulcanchem.com This effect significantly influences the reactivity of the entire molecule. The nitro group deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for this specific compound.

The para-positioning of the azidomethyl and nitro groups leads to specific electronic interactions. While para-substitution avoids the steric hindrance observed in the ortho-isomer, the electron-withdrawing nitro group deactivates the benzylic carbon, which can slightly influence the kinetics of reactions involving the azidomethyl group. smolecule.com

Potential for Nitro Group Reduction or Conversion

The nitro group in this compound is susceptible to reduction, a common transformation for nitroarenes. vulcanchem.com This reduction can be achieved using various reducing agents, with hydrazine (B178648) hydrate (B1144303) being a notable option due to its efficiency and the formation of innocuous byproducts like nitrogen gas and water. researchgate.net Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is another effective method to convert the nitro group to an amino group (-NH₂). vulcanchem.comsmolecule.com This transformation is valuable for synthesizing more complex molecules, including those with potential biological activity. acs.org

The conversion of the nitro group to other functionalities expands the synthetic utility of the molecule. vulcanchem.com For instance, the resulting aniline (B41778) derivative can undergo a wide range of reactions, including diazotization followed by substitution, to introduce various other functional groups.

Synergistic Effects of Azido (B1232118) and Nitro Functionalities on Reaction Kinetics and Selectivity

The simultaneous presence of the azido and nitro groups on the benzene ring leads to synergistic effects that influence both reaction kinetics and selectivity. The strong electron-withdrawing nature of the nitro group can impact the reactivity of the azido group. For example, in cycloaddition reactions, the electronic properties of the aryl azide can affect the reaction rate.

A prime example of the utility of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". vulcanchem.com This reaction is characterized by its high regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. vulcanchem.comnih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous media, with high yields and minimal side products. vulcanchem.com The electronic nature of the substituents on the azide can influence the rate of these cycloadditions.

The relative positions of the nitro and azidomethyl groups also play a crucial role in reactivity. For instance, in nucleophilic substitution reactions to form the azidomethyl group from a precursor like 1-(bromomethyl)-4-nitrobenzene, the para-positioning avoids steric hindrance that can plague the ortho-isomer, leading to higher yields. smolecule.com However, the electronic deactivation of the benzylic carbon by the para-nitro group can slightly lower the yield compared to the meta-isomer. smolecule.com

| Isomer | Reported Yield (%) | Reference |

|---|---|---|

| 1-(Azidomethyl)-2-nitrobenzene (ortho) | 12.8 | smolecule.com |

| 1-(Azidomethyl)-3-nitrobenzene (meta) | 91.1 | smolecule.com |

| This compound (para) | 95 | smolecule.com |

Studies on Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides deeper insight into the reactivity of this compound. In cycloaddition reactions, such as the [3+2] cycloaddition between an azide and a nitrile, the reaction can proceed in a stepwise fashion, initially forming an open-chain imidoyl azide intermediate. researchgate.net The nature of the transition states, whether synchronous or asynchronous, can depend on the specific reactants and catalysts involved. researchgate.net

In the context of CuAAC reactions, the mechanism involves the in-situ formation of a copper acetylide, which then reacts with the azide. The reaction is believed to proceed through a six-membered copper-containing intermediate. The catalytic cycle is highly efficient, contributing to the high yields and selectivity of the reaction.

For the reduction of the nitro group, for example with hydrazine mediated by an iron-based catalyst, a hydrogen transfer mechanism is typically involved. researchgate.net The catalyst surface can stabilize negatively charged hydride adsorbents, which then act as hydrogen transfer centers for the selective reduction of the nitro group. researchgate.net

Applications in Advanced Organic Synthesis and Methodology Development

Core Contributions to Click Chemistry

Click chemistry has revolutionized various scientific fields, including medicinal chemistry, materials science, and bioconjugation. nih.gov 1-(Azidomethyl)-4-nitrobenzene serves as a key building block in this area, primarily through its participation in azide-alkyne cycloaddition reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, enabling the efficient and specific formation of 1,2,3-triazole rings from an azide (B81097) and a terminal alkyne. broadpharm.comencyclopedia.pub this compound is an excellent azide partner in this reaction, a fact enhanced by the electronic properties of the nitro group. The electron-withdrawing nature of the nitro group can increase the electrophilicity of the azide, thereby accelerating the reaction. rsc.org

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction between this compound and a terminal alkyne, in the presence of a copper(I) catalyst, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This high degree of control over the product's constitution is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. uni-muenchen.de This regiospecificity is crucial for applications where precise molecular architecture is paramount, such as in the development of pharmaceuticals and functional materials. The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a rigid linker or mimic the properties of an amide bond. rug.nl

The efficiency of the CuAAC reaction is highly dependent on the catalyst system employed. The active catalytic species is copper(I), which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270). nih.govresearchgate.net Various copper(I) sources, including copper(I) iodide (CuI), are also commonly used. nih.gov

To improve catalytic efficiency, prevent catalyst disproportionation, and protect sensitive substrates, a variety of ligands have been developed. Polydentate N-donor chelating ligands are particularly effective. One of the most widely used ligands is tris(benzyltriazolylmethyl)amine (TBTA), which stabilizes the Cu(I) oxidation state and enhances reaction rates. nih.gov Other approaches include the use of zwitterionic ligands like betaine, which can dramatically accelerate the reaction in aqueous media even at parts-per-million levels of copper. Furthermore, heterogeneous catalyst systems, such as copper-on-charcoal or Cu/Fe bimetallic nanoparticles, have been developed to simplify product purification by allowing for easy removal of the catalyst. encyclopedia.pubrug.nl

| Catalyst System Component | Function | Reference(s) |

| Copper Source | ||

| CuSO₄ + Sodium Ascorbate | In situ generation of Cu(I) from Cu(II) | nih.govresearchgate.net |

| CuI | Direct source of Cu(I) | nih.gov |

| Copper-on-Charcoal | Heterogeneous catalyst for easy removal | rug.nl |

| Ligand | ||

| Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), enhances rate | nih.gov |

| Betaine | Accelerates reaction in aqueous media | |

| Polydentate N-donor ligands | Enhance catalyst efficiency |

The CuAAC reaction involving this compound is compatible with a broad range of terminal alkyne partners, highlighting the wide scope and functional group tolerance of this transformation. rug.nl This versatility allows for the synthesis of a diverse library of triazole-containing compounds.

Both aliphatic and aromatic terminal alkynes serve as effective substrates. broadpharm.comuni-muenchen.de For instance, reactions have been successfully carried out with simple alkynes like phenylacetylene (B144264) and 1-hexyne. broadpharm.comrug.nl Moreover, the reaction tolerates various functional groups on the alkyne partner, which remain intact during the cycloaddition. This is a key feature of click chemistry, enabling the conjugation of complex molecules. Documented examples include the reaction of this compound with:

Propargylic alcohol , yielding the corresponding hydroxymethyl-substituted triazole.

1-Ethynylcyclohex-1-ene , which produces the cyclohexenyl-functionalized triazole in high yield. rsc.org

This broad substrate scope makes this compound a powerful tool for modular synthesis, where different alkyne-containing fragments can be "clicked" together to rapidly generate new chemical entities. nih.gov

| Alkyne Partner | Product Type | Yield (%) | Reference(s) |

| Phenylacetylene | Aryl-substituted triazole | ~96% (with phenyl azide) | rug.nl |

| Propargylic alcohol | Hydroxymethyl-substituted triazole | 78% | rsc.org |

| 1-Ethynylcyclohex-1-ene | Cyclohexenyl-substituted triazole | 98% | rsc.org |

| Various terminal alkynes | 1,4-disubstituted 1,2,3-triazoles | High yields |

Beyond the well-established CuAAC, the azide group of this compound is amenable to other types of click reactions, most notably those that proceed without a metal catalyst.

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes highly strained cyclic alkynes, such as cyclooctynes. The inherent ring strain of these alkynes provides the necessary activation energy for the [3+2] cycloaddition with an azide to occur readily at room temperature without the need for a toxic copper catalyst. This makes SPAAC particularly valuable for applications in biological systems where copper cytotoxicity is a concern.

While specific documented examples detailing the reaction of this compound in SPAAC are not prevalent in the surveyed literature, its participation is anticipated based on established reactivity principles. The reactivity of azides in SPAAC is influenced by their electronic properties. Studies have shown that electron-deficient aryl azides can exhibit enhanced reactivity with certain cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), through an inverse-electron-demand mechanism. Given that this compound contains a potent electron-withdrawing nitro group, it would be expected to react efficiently with common strained alkynes like BCN, dibenzoazacyclooctyne (DIBAC), or 4-dibenzocyclooctynol (DIBO). nih.gov The reaction kinetics would likely depend on the specific cyclooctyne (B158145) partner, as different strained alkynes show varying reactivity profiles with electron-poor azides. Therefore, this compound represents a potential, albeit less explored, substrate for creating triazole linkages via the biocompatible SPAAC methodology.

Exploration of Other Click-Type Reactions

Utility in Bioorthogonal Ligation Strategies

Bioorthogonal ligation refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of this compound is a key functional group for such strategies. While the most common application of this compound is in copper-catalyzed "click" chemistry, the azide functionality is also central to metal-free bioorthogonal reactions, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC involves the reaction of an azide with a strained cyclooctyne, which proceeds rapidly at room temperature and in aqueous environments without the need for a cytotoxic copper catalyst. nih.govrsc.org This makes the reaction suitable for modifying biomolecules in their native environment. The rate of SPAAC can be enhanced by modifying the cyclooctyne component. nih.gov Although direct examples detailing the use of this compound in a specific SPAAC application within a living system are not extensively documented in the provided literature, its identity as an organic azide makes it a suitable partner for these reactions. The principle involves conjugating a molecule of interest to a strained alkyne and using an azide-bearing compound like this compound to "click" them together. nih.gov This approach avoids the complications associated with the cytotoxicity of copper catalysts, which is a significant advantage in biological applications. rsc.org

Role in Heterocycle Synthesis

Organic azides are valuable precursors for the synthesis of a variety of nitrogen-rich heterocycles. mdpi.com this compound is particularly effective in this role, primarily due to the reactivity of its azidomethyl group in cycloaddition reactions.

The most prominent application of this compound is in the synthesis of 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding 1,4-disubstituted triazoles. vulcanchem.comacs.org The reaction proceeds by treating this compound with a terminal alkyne in the presence of a copper(I) catalyst. acs.org

This methodology has been used to synthesize a variety of triazole-containing compounds. For instance, its reaction with different terminal alkynes has been shown to produce the corresponding 1-(4-nitrobenzyl)-4-substituted-1H-1,2,3-triazoles in good to excellent yields. vulcanchem.comacs.org This reaction forms the basis for creating libraries of compounds for various applications, including medicinal chemistry. acs.orgsemanticscholar.org

Table 1: Examples of CuAAC Reactions with this compound This table is interactive. Column headers can be clicked to sort the data.

| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propargylic alcohol | Copper catalyst | Not Specified | 4-Cyclohexenyl-1-(4-nitrobenzyl)-1H-1,2,3-triazole | 78 | vulcanchem.comrsc.org |

| 1-Ethynylcyclohex-1-ene | Copper catalyst | Not Specified | 4-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile | 98 | vulcanchem.com |

| Various terminal alkynes | CuSO₄ / Sodium Ascorbate | DMF | 1-(4-nitrobenzyl)-4-aryl/alkyl-1H-1,2,3-triazoles | 23-75 | acs.org |

Tetrazoles are another class of nitrogen-rich five-membered heterocycles with significant applications in medicinal and materials science. mdpi.comthieme-connect.com The most proficient route for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide with an organic nitrile. acs.orgnih.gov This reaction is often facilitated by catalysts to overcome a high activation barrier. acs.org

While many reported methods utilize sodium azide as the azide source reacting with various nitriles mdpi.comorganic-chemistry.org, organic azides can also participate in these cycloadditions. The general mechanism involves the 1,3-dipolar character of the azide group reacting with the carbon-nitrogen triple bond of a nitrile. Although specific examples employing this compound for tetrazole synthesis are not prevalent in the searched literature, it serves as a potential synthon for such transformations. Its azido (B1232118) group can, in principle, react with nitriles to form N-substituted tetrazoles, expanding its utility in heterocycle synthesis. smolecule.com

Beyond simple triazoles and tetrazoles, this compound is a building block for more elaborate nitrogen-containing molecular frameworks. vulcanchem.com Its ability to readily form triazole linkages makes it a valuable tool for connecting different molecular fragments, leading to complex scaffolds.

Researchers have utilized this compound to synthesize novel triazole-bispidinone ligands. nih.govmdpi.com In this work, the azide was reacted with a propargylated bispidinone core via a CuAAC reaction, demonstrating the compound's utility in creating sophisticated ligands for potential use in catalysis. mdpi.com Similarly, it has been employed in the synthesis of bitriazole systems, which have applications as antiviral agents and ligands for coordination chemistry. semanticscholar.org The stepwise or chemoselective nature of reactions involving bis-azides and different alkynes further highlights the modularity this chemistry provides for building complex structures. google.com

Strategies for Tetrazole Formation

Versatility as a Building Block in Multi-Step Syntheses

The synthetic utility of this compound is greatly enhanced by its bifunctional nature, possessing both an azide and a nitro group. These two functional groups exhibit orthogonal reactivity, meaning one can be reacted selectively while the other remains intact, allowing for sequential and controlled modifications. vulcanchem.com

The azide group readily participates in cycloaddition reactions, while the nitro group is amenable to reduction to an amino group, typically using agents like hydrogen gas with a palladium catalyst. vulcanchem.comsmolecule.com This orthogonal reactivity allows this compound to serve as a linchpin in multi-step syntheses to generate multifunctionalized molecules.

For example, a synthetic route could first involve a CuAAC reaction using the azide to form a stable triazole ring, linking the 4-nitrobenzyl moiety to another molecule. acs.org In a subsequent step, the nitro group on the benzene (B151609) ring can be reduced to an amine. This newly formed amino group can then undergo a host of further transformations, such as acylation, alkylation, or diazotization, to introduce additional complexity and functionality. This stepwise approach has been applied in the synthesis of potential antitrypanosomal agents, where the 1-(4-nitrobenzyl)-1H-1,2,3-triazole scaffold is a key structural feature. acs.org This versatility makes this compound a valuable building block for creating diverse chemical libraries for drug discovery and materials science. vulcanchem.comevitachem.com

Integration into Convergent Synthetic Strategies

In the realm of advanced organic synthesis, a convergent approach is often superior to a linear one for constructing complex molecules. wikipedia.org This strategy involves the independent synthesis of several distinct molecular fragments, which are then joined together in the final stages. wikipedia.orgnumberanalytics.com this compound serves as a critical building block in this methodology, acting as a versatile molecular linker to connect pre-synthesized fragments.

The primary utility of this compound in convergent strategies stems from its azidomethyl group (-CH₂N₃). vulcanchem.com This functional group is an ideal participant in the Nobel Prize-winning field of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org The CuAAC reaction is exceptionally efficient and regiospecific, allowing for the reliable formation of a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links two separate molecular units—one bearing the azide and the other a terminal alkyne. organic-chemistry.orgrsc.org

This modular approach allows chemists to synthesize complex fragments, such as peptides, carbohydrates, or heterocyclic systems, each with the appropriate terminal functionality (an alkyne). rsc.orgtsijournals.com In a subsequent, high-yielding step, these fragments are coupled with this compound. The resulting product incorporates the p-nitrobenzyl group, which can be further modified. For instance, the nitro group can be reduced to an amine, providing another reactive site for subsequent derivatization. This powerful combination of convergent coupling and latent functionality makes this compound a valuable tool in the synthesis of complex targets like peptide mimics, neoglycoconjugates, and dendrimers. rsc.orgtsijournals.comsci-hub.se Research has demonstrated the successful use of substituted benzyl (B1604629) azides in the one-pot synthesis of O-glycosyl triazoles with yields as high as 96%. buu.ac.th

The table below outlines the components of a typical convergent synthesis employing the CuAAC reaction with this compound.

| Component | Description | Example |

|---|---|---|

| Fragment A (Alkyne) | A pre-synthesized molecule of interest containing a terminal alkyne group (-C≡CH). | An alkyne-functionalized peptide, sugar, or heterocyclic compound. |

| Fragment B (Azide Linker) | The linker molecule used to join Fragment A to another component or to cap the molecule. | This compound |

| Catalyst & Conditions | The reaction system that facilitates the cycloaddition. | A Copper(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) in a suitable solvent at or near room temperature. organic-chemistry.orgnih.gov |

| Convergent Product | The final molecule where Fragment A is covalently linked to the benzyl portion of Fragment B via a triazole ring. | A 1,4-disubstituted 1,2,3-triazole-linked conjugate. |

The following table details a representative reaction scheme.

| Reactant 1 | Reactant 2 | Reaction Type | Product Structure | Yield |

|---|---|---|---|---|

| Propargyl-functionalized Molecule (R-C≡CH) | This compound | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole Linked Conjugate | Generally high to excellent (often >85%). sci-hub.se |

Contributions to Materials Science and Engineering

Precursor in Polymer Chemistry and Functional Material Fabrication

1-(Azidomethyl)-4-nitrobenzene serves as a critical precursor in the synthesis of functionalized polymers and the fabrication of advanced materials. vulcanchem.com Its primary utility in this domain stems from the reactivity of the azidomethyl group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". vulcanchem.comnih.gov This reaction's high efficiency, regioselectivity, and compatibility with numerous functional groups allow for the precise construction of polymeric structures. vulcanchem.com

The CuAAC reaction involving this compound enables the creation of 1,4-disubstituted 1,2,3-triazoles, which act as stable linkages within polymer chains or as pendant groups conferring specific functionalities. vulcanchem.comnih.gov For instance, it can be used in step-growth polymerization by reacting with bifunctional alkynes, leading to the formation of triazole-containing polymers. rsc.org This method has been successfully applied in the synthesis of various polymers, demonstrating the compound's versatility. rsc.org The incorporation of the nitrobenzyl moiety into the polymer backbone or side chains can also enhance properties such as thermal stability. vulcanchem.com

Research has demonstrated the utility of this compound in various synthetic protocols. The reaction of this compound with terminal alkynes, such as phenylacetylene (B144264), proceeds with high yields (89-98%) to form the corresponding triazole product. wiley-vch.de This efficient conversion is fundamental to its application in creating well-defined polymeric materials and functional surfaces.

Table 1: Examples of CuAAC Reactions Involving this compound and its Analogs

| Azide (B81097) Compound | Alkyne Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Phenylacetylene | Copper(I) | 1-(4-Nitrobenzyl)-4-phenyl-1H-1,2,3-triazole | 89 |

| (Azidomethyl)benzene | Methyl propiolate | Cu-gCN (UV light) | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 92 |

Design of Optoelectronic and Photonic Materials

The electronic characteristics of this compound make it a candidate for the design of optoelectronic and photonic materials. vulcanchem.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule and any subsequent materials derived from it. vulcanchem.com When incorporated into a conjugated polymer system, for example, through the formation of triazole rings via click chemistry, the nitro group can modulate the material's electronic band gap and charge transport properties.

While direct applications are still emerging, related structures provide insight into its potential. For example, triazole linkages formed from azide-alkyne cycloadditions are known to be components of luminescent materials. royalsocietypublishing.org Furthermore, the introduction of π-conjugation, which can be achieved by reacting with appropriate alkyne partners, is a key strategy for developing conductive polymers. The combination of the versatile triazole linkage and the electronic influence of the nitro group positions this compound as a useful building block for materials with tailored optical and electronic functionalities.

Development of Photoresponsive Systems

This compound is utilized in the development of photoresponsive materials and systems. vulcanchem.com This application leverages the photochemical properties of the nitroaromatic group. Nitrobenzyl derivatives are one of the most widely used classes of photoremovable protecting groups (PPGs), which can release a protected molecule upon irradiation with light. nih.gov This functionality allows for the spatial and temporal control over the release of active species or the modification of material properties.

In the context of materials chemistry, this photoresponsive behavior can be exploited to create light-sensitive polymers or surfaces. For example, a material functionalized with this compound could be designed to change its chemical or physical properties, such as solubility or wettability, upon exposure to UV light.

Furthermore, photo-induced reactions involving this compound have been developed. A notable example is the development of a photoresponsive system for CuAAC click reactions. rsc.org In this system, visible light is used to generate the active Cu(I) catalyst from a Cu(II) precursor, initiating the cycloaddition reaction between an azide, such as this compound, and an alkyne. rsc.org This approach offers enhanced control over the polymerization or functionalization process, allowing reactions to be triggered on demand by a light stimulus.

Investigations in Chemical Biology and Pharmaceutical Research

Development of Biologically Active Derivatives

The primary application of 1-(Azidomethyl)-4-nitrobenzene in pharmaceutical research is as a precursor for creating more complex derivatives, particularly through the formation of triazole rings. evitachem.com The azide (B81097) group is highly suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction, which allows it to be efficiently connected to various alkyne-containing molecules to produce 1,2,3-triazole derivatives.

Researchers have successfully utilized this compound to develop potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov In these efforts, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was identified as being crucial for the observed antitrypanosomal activity. acs.org

The synthesis process begins with the preparation of the azide intermediate, this compound, by treating 1-(bromomethyl)-4-nitrobenzene with sodium azide (NaN₃), a reaction that proceeds with high efficiency (82% yield). acs.orgnih.gov This intermediate is then coupled with a variety of terminal alkynes using a CuAAC reaction. acs.org This strategy exclusively yields the 1,4-disubstituted triazole regioisomer, which has been confirmed through spectroscopic analysis. nih.gov

A study investigating analogs based on this scaffold revealed that modifications to the nitro group, such as its reduction, removal, or positional change, resulted in a significant loss of biological activity. acs.org By keeping the essential 4-(4-nitrophenyl)-1H-1,2,3-triazole core and modifying other parts of the molecule, scientists have produced highly active compounds. For instance, a derivative featuring a peracetylated galactopyranosyl unit (compound 16 ) was identified as a particularly promising candidate, showing strong activity against T. cruzi and no detectable cytotoxicity in mammalian cell lines. acs.orgnih.gov This compound exhibited significantly higher potency against the intracellular amastigote form of the parasite than the current first-line drug, benznidazole (B1666585) (BZN). nih.gov

Table 1: Antitrypanosomal Activity of Selected 1,2,3-Triazole Derivatives

Analytical and Spectroscopic Techniques for Research on 1 Azidomethyl 4 Nitrobenzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of 1-(azidomethyl)-4-nitrobenzene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

Research Findings: In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the this compound molecule exhibit distinct signals. The two aromatic protons adjacent to the nitro group and the two protons adjacent to the azidomethyl group appear as doublets due to spin-spin coupling. mdpi.comrsc.org The methylene (B1212753) protons (CH₂) of the azidomethyl group typically appear as a singlet. mdpi.comrsc.org

¹³C NMR spectroscopy complements the proton data by identifying the carbon environments. The spectrum shows distinct signals for the methylene carbon and the four unique carbons of the para-substituted aromatic ring. rsc.org

Below is a table summarizing typical NMR data for the compound.

| Analysis | Nucleus | Chemical Shift (δ) in ppm | Signal Description |

| ¹H NMR | Aromatic CH | 8.25 - 8.14 | Doublet, J = 8.8 - 7.9 Hz, 2H |

| Aromatic CH | 7.51 - 7.45 | Doublet, J = 8.8 - 7.8 Hz, 2H | |

| Methylene CH₂ | 4.51 - 4.47 | Singlet, 2H | |

| ¹³C NMR | Aromatic C-NO₂ | 147.9 | Carbonyl |

| Aromatic C-CH₂N₃ | 140.8 | Carbonyl | |

| Aromatic CH | 128.7 | Aromatic | |

| Aromatic CH | 124.1 | Aromatic | |

| Methylene CH₂ | 53.4 | Aliphatic | |

| Data compiled from studies using CDCl₃ as a solvent. mdpi.comrsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns. The molecular formula of the compound is C₇H₆N₄O₂, which corresponds to a molecular weight of approximately 178.15 g/mol . vulcanchem.com This value is confirmed by the molecular ion peak ([M]⁺) in the mass spectrum. Fragment analysis provides further structural confirmation by identifying smaller, characteristic pieces of the molecule that break off during ionization.

| Property | Value |

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 178.15 g/mol |

| Exact Mass | 178.04900 Da |

| Data sourced from chemical databases. vulcanchem.comchemsrc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique vital for the analysis of reaction mixtures involving this compound. polimi.it The gas chromatograph separates the individual components of a mixture, after which the mass spectrometer identifies and helps quantify them. jmchemsci.com

Research Findings: GC-MS is frequently used to monitor the progress of reactions, such as the conversion of primary azides to other functional groups or its use in cycloaddition reactions. rsc.orgrsc.org By tracking the disappearance of the reactant peak for this compound and the appearance of product peaks over time, researchers can determine reaction rates and yields. rsc.orgrsc.org For instance, in studies of copper-catalyzed azide-alkyne cycloadditions, GC-MS is used for quantifying the conversion to the desired triazole product. mdpi.com

One documented analytical method utilizes an Agilent HP 6890 gas chromatograph with the following parameters: mdpi.com

| Parameter | Setting |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |

| Injection Temperature | 250 °C |

| Carrier Gas | Helium (He) |

| Flow Rate | 1.0 mL·min⁻¹ |

| Temperature Program | 60°C (1 min), then 6°C/min to 150°C (1 min), then 12°C/min to 280°C (5 min) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Research Findings: The IR spectrum of this compound is characterized by strong absorption bands that confirm its structure. The most prominent of these is the sharp, intense peak for the asymmetric stretch of the azide (B81097) (-N₃) group. researchgate.net The nitro (-NO₂) group also gives rise to two distinct, strong stretching vibrations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch | ~2100 |

| Nitro (-NO₂) | Asymmetric stretch | ~1520 |

| Nitro (-NO₂) | Symmetric stretch | ~1345 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Data compiled from published research and standard IR correlation tables. researchgate.netuomustansiriyah.edu.iq |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the crystal structure of this compound itself is not widely reported, X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of its solid-state derivatives. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Research Findings: A notable example is the characterization of 4-[(1H-Imidazol-1-yl)methyl]-1-(4-nitrobenzyl)-1H-1,2,3-triazole, a derivative synthesized from this compound via a "click" reaction. researchgate.net X-ray diffraction analysis revealed that the molecule adopts a twisted, zigzag conformation in the crystal. researchgate.net The dihedral angles between the central triazole ring and the flanking 4-nitrophenyl and imidazole (B134444) rings were found to be 79.81° and 81.21°, respectively. researchgate.net The crystal packing is stabilized by weak C-H···O and C-H···N hydrogen bonds, as well as notable N=O···π stacking interactions. researchgate.net Such detailed structural insights are crucial for understanding the properties and potential applications of materials derived from this compound.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemical Synthesis Methodologies

The development of sustainable and green methods for synthesizing 1-(azidomethyl)-4-nitrobenzene is a key area of current research, aiming to reduce the environmental impact of chemical production. rhhz.net

One promising approach is the use of electrochemical synthesis. rhhz.net This method offers a more environmentally friendly alternative to traditional chemical processes by using electricity to drive reactions, minimizing the need for harsh reagents and reducing waste. rhhz.net For instance, an electrochemical anodic oxidation method has been explored for the synthesis of aryl nitriles from azides. rhhz.net While the direct conversion of this compound to the corresponding nitrile was not the primary outcome, the study highlights the potential of electrochemistry in transforming azide-containing compounds. rhhz.net

Another green chemistry approach involves the use of microwave irradiation to accelerate reactions. The synthesis of various azido-derivatives, including this compound, has been efficiently achieved by reacting the corresponding bromide with sodium azide (B81097) in N,N-dimethylformamide (DMF) under microwave irradiation. nih.govmdpi.comunimi.it This method significantly reduces reaction times compared to conventional heating. nih.govmdpi.com

Furthermore, researchers are investigating the use of water as a solvent and employing catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. frontiersin.orgcolab.ws For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key application of this compound, have been successfully performed in water. frontiersin.org

Computational Approaches for Predicting Reactivity and Designing Novel Derivatives

Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is a prominent method used to optimize the molecule's geometry and calculate its electronic properties, such as the distribution of frontier molecular orbitals (FMOs). unpatti.ac.id This information is crucial for predicting the regioselectivity of its reactions, particularly in cycloadditions.

By performing computational calculations, researchers can gain insights into the reactivity of this compound and its derivatives. unpatti.ac.idunpatti.ac.id These studies can help in understanding how different substituents on the benzene (B151609) ring affect the molecule's properties. unpatti.ac.id For example, electron-withdrawing groups like the nitro group in this compound are known to accelerate cycloaddition reactions.

Moreover, computational methods are being employed to design novel derivatives with specific desired properties. nih.gov Through techniques like homology modeling, molecular docking, and molecular dynamics simulations, scientists can predict the interactions of these derivatives with biological targets or their suitability for particular material science applications. nih.gov This predictive power accelerates the discovery and development of new functional molecules based on the this compound scaffold.

Integration into Supramolecular and Nanomaterials Science

The unique properties of this compound make it a valuable component in the construction of complex supramolecular assemblies and advanced nanomaterials. nycu.edu.tw Its ability to participate in "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific linking of molecules. vulcanchem.com

This reactivity has been harnessed to functionalize gold nanoparticles (AuNPs). nycu.edu.tw In one study, this compound was used to create triazole-functionalized AuNPs that can act as colorimetric sensors for the detection of metal ions like Cr3+. nycu.edu.tw The aggregation of these functionalized nanoparticles in the presence of the target ion leads to a visible color change. nycu.edu.tw

The compound is also utilized in the development of functionalized polymers and other materials with enhanced properties. vulcanchem.com Its incorporation can lead to materials with improved thermal stability and specific reactivity. vulcanchem.com The azido (B1232118) group serves as a handle for further modification, enabling the creation of materials with tailored functionalities for applications in electronics and photoresponsive systems. vulcanchem.com

Expanding Scope of Catalytic Applications

While this compound is often a substrate in catalytic reactions, research is also exploring its derivatives as components of new catalytic systems. The triazole ring, formed from the reaction of the azide group, is a key structural motif in the design of new ligands for metal catalysts. nih.govmdpi.comunimi.it

For example, new triazole-bispidinone scaffolds have been synthesized using this compound as a building block. nih.govmdpi.comunimi.it These scaffolds can then be complexed with various metals to create catalysts for reactions such as the Henry (nitroaldol) reaction. unimi.it The electronic properties of the substituent on the benzyl (B1604629) group, such as the nitro group, can influence the catalytic activity of the resulting metal complex. nih.gov

Researchers are also investigating the use of these newly synthesized complexes in a variety of other catalytic applications, highlighting the versatility of the triazole structure derived from this compound. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(azidomethyl)-4-nitrobenzene in a laboratory setting?

- Methodology : The compound is synthesized via nucleophilic substitution using α-bromo-4-nitrotoluene and sodium azide (NaN₃) in dimethyl sulfoxide (DMSO). The reaction proceeds under ambient conditions, yielding the product as a yellow-orange oil with 95% efficiency.

- Key Parameters :

| Reagent | Amount (mmol) | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| α-Bromo-4-nitrotoluene | 4.63 | DMSO | Not specified | 95% |

| Sodium azide | 6.2 | - | - | - |

- Reference :

Q. How can researchers characterize the structure and purity of this compound?

- Methodology : Use and for structural confirmation. Key spectral data include:

| Proton Environment | δ (ppm) | Assignment |

|---|---|---|

| Aromatic protons (H4) | 8.21–8.27 | 2H, multiplet |

| Aromatic protons (H3) | 7.47–7.53 | 2H, multiplet |

| Azidomethyl group (CH₂N₃) | 4.50 | 2H, singlet |

- Advanced Techniques : High-resolution mass spectrometry (HRMS) or IR spectroscopy to confirm functional groups (e.g., azide stretch at ~2100 cm⁻¹).

- Reference :

Q. What safety precautions are critical when handling azidomethyl-nitrobenzene derivatives?

- Guidelines :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to avoid aerosolization.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with metals or sparks (azides are shock-sensitive).

- Emergency Measures : Install safety showers and eyewash stations. Store in cool, dry conditions away from reducing agents.

Advanced Research Questions

Q. How is this compound utilized in radiochemistry for positron emission tomography (PET) imaging?

-

Methodology : The compound serves as a precursor for -labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1-(azidomethyl)-4-[]fluorobenzene reacts with alkyne-functionalized peptides to generate radiotracers for imaging apoptosis or enzyme activity.

-

Key Reaction :

-

Applications : Real-time tracking of biological targets in vivo.

-

Reference :

Q. What mechanistic insights can be gained from studying the photochromic properties of azidomethyl-nitrobenzene derivatives?

- Methodology : UV/Vis spectroscopy and time-resolved fluorescence are used to analyze light-induced isomerization or cyclization. For example, azide-to-nitrene photolysis generates reactive intermediates for constructing photoresponsive materials.

- Advanced Applications : Design of light-controlled drug delivery systems or molecular switches.

- Reference :

Q. How can researchers address challenges related to azide impurities in synthetic processes involving this compound?

- Methodology :

- Analytical Techniques : HPLC-MS or to detect residual azides.

- Mitigation Strategies : Optimize reaction stoichiometry (excess NaN₃) or use scavenging agents (e.g., triphenylphosphine) to quench unreacted azides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。